Product packaging for 2-bromo-5,6-dimethyl-1,3-benzothiazole(Cat. No.:CAS No. 1093106-05-8)

2-bromo-5,6-dimethyl-1,3-benzothiazole

Cat. No.: B6253175
CAS No.: 1093106-05-8
M. Wt: 242.14 g/mol
InChI Key: YKMJJBGLVGYOJZ-UHFFFAOYSA-N
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Description

2-Bromo-5,6-dimethyl-1,3-benzothiazole is a high-value chemical scaffold designed for research and development in medicinal chemistry and drug discovery. The benzothiazole core is recognized as a privileged structure in pharmacology, demonstrating a wide spectrum of biological activities . The specific bromo and dimethyl substitutions on this scaffold enhance its versatility as a synthetic intermediate, allowing for further functionalization via cross-coupling reactions and exploration of structure-activity relationships (SAR) . Benzothiazole derivatives have garnered significant interest for their potent antitumor properties and are investigated as potential therapeutic agents for various cancers . Research indicates that some derivatives exert anti-cancer effects by targeting proteins like the Retinoid X Receptor-alpha (RXRα), inducing cell cycle arrest and inhibiting proliferation . Beyond oncology, this chemotype exhibits promising antibiotic, antifungal, and antimicrobial activities, making it a valuable template for developing new anti-infective agents . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5,6-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMJJBGLVGYOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Bromo 5,6 Dimethyl 1,3 Benzothiazole

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary reaction pathway for 2-halobenzothiazoles. The electron-withdrawing nature of the thiazole (B1198619) ring system facilitates the displacement of the bromide anion at the C2 position by various nucleophiles.

Substitution at the Bromine Center

The bromine atom at the 2-position of the benzothiazole (B30560) core is an effective leaving group, making this site susceptible to nucleophilic attack. This allows for the synthesis of a wide array of 2-substituted 5,6-dimethyl-1,3-benzothiazole derivatives.

With Sulfur-Containing Nucleophiles

The reaction with sulfur-based nucleophiles is a common transformation for 2-bromobenzothiazoles, leading to the formation of a C-S bond. For instance, reacting 2-bromobenzothiazoles with thiols or their corresponding thiolates typically results in the formation of 2-thioether derivatives. While no specific examples for the 5,6-dimethyl analogue were found, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrates the nucleophilic character of the benzothiazole-2-thiolate, which attacks the electrophilic center to form a new sulfur-element bond. nih.gov It is expected that 2-bromo-5,6-dimethyl-1,3-benzothiazole would react similarly with various thiols (R-SH) in the presence of a base to yield 2-(alkylthio)- or 2-(arylthio)-5,6-dimethyl-1,3-benzothiazoles.

Table 1: Illustrative Nucleophilic Substitution with Sulfur Nucleophiles (Based on Analogous Reactions)

ElectrophileNucleophileProductConditions
2-Bromobenzothiazole (analogue)Thiophenol2-(Phenylthio)benzothiazoleBase (e.g., K₂CO₃), Solvent (e.g., DMF)
2-Bromobenzothiazole (analogue)Sodium thiomethoxide2-(Methylthio)benzothiazoleSolvent (e.g., Ethanol)
With Nitrogen-Containing Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the bromide from the 2-position of the benzothiazole ring. This reaction is a fundamental method for synthesizing 2-aminobenzothiazole (B30445) derivatives. nih.gov For example, the reaction of 6-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine with nucleophiles demonstrates the general reactivity of this class of compounds. wikipedia.org The synthesis of various 2-aminobenzothiazoles often proceeds through the cyclization of arylthioureas, but direct substitution on a 2-bromo precursor is also a viable and common pathway. nih.gov It is anticipated that this compound would react with a variety of amines (RNH₂, R₂NH) to produce the corresponding N-substituted 2-amino-5,6-dimethyl-1,3-benzothiazoles.

Table 2: Illustrative Nucleophilic Substitution with Nitrogen Nucleophiles (Based on Analogous Reactions)

ElectrophileNucleophileProductConditions
5-Bromo-2-phenyl-1,3-benzothiazole (B2794975) (analogue)Ammonia (B1221849) (NH₃)5-Amino-2-phenyl-1,3-benzothiazoleEthanol (B145695), Reflux
2-Bromobenzothiazole (analogue)Piperidine (B6355638)2-(Piperidin-1-yl)benzothiazoleHeat, optional base
2-Bromobenzothiazole (analogue)Hydrazine2-HydrazinylbenzothiazoleSolvent (e.g., Ethanol)
Other Heteroatom Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides and hydroxides, can also displace the 2-bromo substituent. For example, treatment of 5-bromo-2-phenyl-1,3-benzothiazole with aqueous sodium hydroxide (B78521) at elevated temperatures yields the corresponding 5-hydroxy derivative. nih.gov This suggests that this compound would likely react with alkoxides (e.g., sodium methoxide) to form 2-alkoxy-5,6-dimethyl-1,3-benzothiazoles or with hydroxide to yield 5,6-dimethyl-1,3-benzothiazol-2-one after tautomerization.

Reactivity of the Thiazole Ring System

The thiazole ring itself possesses distinct reactive sites. The nitrogen atom at position 3 is basic and can be alkylated to form quaternary benzothiazolium salts. nih.gov These salts are often colored and can be useful as dyes or intermediates in further synthesis. The heterocyclic core of benzothiazole is generally electron-withdrawing, which influences the reactivity of the fused benzene (B151609) ring. byjus.com The proton at the C2 position of an unsubstituted benzothiazole is known to be acidic, but in the target molecule, this position is occupied by bromine.

Reactivity of the Dimethyl-Substituted Benzene Ring

The benzene portion of the benzothiazole nucleus can undergo electrophilic aromatic substitution. msu.edulibretexts.org The outcome of such reactions on this compound is governed by the directing effects of the existing substituents. The two methyl groups at positions 5 and 6 are electron-donating and are thus activating, ortho- and para-directing groups. google.com The fused thiazole ring is generally considered a deactivating group.

Considering the combined effects:

The 5-methyl group directs incoming electrophiles to the 4- and 6-positions.

The 6-methyl group directs incoming electrophiles to the 5- and 7-positions.

The fused thiazole ring deactivates the benzene ring towards electrophilic attack compared to benzene itself.

The positions most activated by the methyl groups are C4 and C7. Therefore, electrophilic substitution (e.g., nitration, halogenation, sulfonation) would be expected to occur preferentially at the C4 or C7 positions, depending on steric hindrance and the precise electronic influence of the fused 2-bromothiazole (B21250) moiety. A patent describing the synthesis of 2,6-dibromobenzothiazole (B1326401) from benzothiazole using N-bromosuccinimide indicates that the benzene ring is susceptible to bromination, with the 6-position being a reactive site in the unsubstituted system. In the 5,6-dimethyl system, the C4 and C7 positions are the most likely sites for further electrophilic attack.

Derivatization Strategies and Functional Group Interconversionsuni-muenchen.denih.gov

The bromine atom at the 2-position of the benzothiazole ring can be utilized to form organometallic reagents, such as Grignard and organozinc derivatives. These intermediates are highly valuable for creating new carbon-carbon and carbon-heteroatom bonds through various coupling reactions.

The formation of a Grignard reagent from 2-bromothiazole derivatives is a known method, although it can be challenging due to the electron-deficient nature of the heterocyclic ring. google.com A common approach involves a halogen-magnesium exchange reaction, where an existing Grignard reagent, such as ethylmagnesium bromide, is used to facilitate the formation of the desired thiazolyl Grignard reagent. google.com This method is often preferred over direct reaction with magnesium metal, which can be sluggish. Once formed, these Grignard reagents can react with various electrophiles. For instance, reaction with N,N-dimethylformamide (DMF) can introduce a formyl group at the 2-position. google.comwalisongo.ac.id

Alternatively, organozinc reagents can be prepared. These are often favored for their greater functional group tolerance compared to Grignard reagents. The formation of β-diketiminato arylzinc reagents from nonactivated arenes has been demonstrated, which can then participate in palladium-catalyzed cross-coupling reactions. acs.org

Table 1: Formation of Organometallic Derivatives

Organometallic Derivative Method Reactants Potential Applications
Grignard Reagent Halogen-Magnesium Exchange This compound, Ethylmagnesium Bromide Nucleophilic addition, Cross-coupling reactions

The bromine atom at the 2-position is a key handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromo-benzothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov It has been successfully applied to synthesize 2-arylbenzothiazoles, which are of interest for their potential biological activities. nih.govnih.govresearchgate.net A ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, highlighting the role of the benzothiazole nitrogen in forming a reactive palladacyclic intermediate. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-aminobenzothiazole derivatives. wikipedia.orgnih.govatlanchimpharma.com The reaction couples the bromo-benzothiazole with a primary or secondary amine. wikipedia.org This method is advantageous over traditional nucleophilic aromatic substitution, which often requires harsh reaction conditions. atlanchimpharma.com

Mizoroki-Heck Reaction: This reaction involves the palladium-catalyzed coupling of the bromo-benzothiazole with an alkene to form a new carbon-carbon bond, leading to the synthesis of 2-vinylbenzothiazoles. researchgate.netresearchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-benzothiazole Derivatives

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Coupling Arylboronic acid Pd2(dba)3, Na2CO3 2-Arylbenzothiazole
Buchwald-Hartwig Amination Amine Pd(0) catalyst, Ligand (e.g., XPhos) 2-Aminobenzothiazole

Nucleophilic Aromatic Substitution:

The bromine atom can also be displaced by strong nucleophiles, although this often requires more forcing conditions compared to palladium-catalyzed methods. Examples for related brominated benzothiazoles include:

Hydroxylation: Treatment with a strong base like sodium hydroxide at elevated temperatures can replace the bromine with a hydroxyl group.

Amination: Reaction with ammonia or amines under high temperature and pressure can lead to the corresponding amino-substituted benzothiazoles.

While the reactivity of the bromine at the 2-position is well-explored, the chemical transformations of the dimethyl groups at the 5- and 6-positions are less documented for this specific compound. However, general principles of methyl group functionalization on aromatic rings can be considered.

The methyl groups on the benzothiazole ring are generally less reactive than the bromine atom. However, under certain conditions, they can undergo oxidation or halogenation.

Oxidation: The oxidation of a methyl group on a benzothiazole ring has been studied, particularly in the context of atmospheric chemistry. For instance, the reaction of 2-methylbenzothiazole (B86508) with hydroxyl radicals can lead to the formation of a 2-formylbenzothiazole (an aldehyde). nih.govacs.org This suggests that the dimethyl groups on this compound could potentially be oxidized to the corresponding carboxylic acids or aldehydes under appropriate conditions, although this would likely require strong oxidizing agents and may compete with oxidation of the thiazole sulfur. The oxidation of methyl groups in complex terpenes has also been achieved through C-H silylation followed by oxidation. nih.gov

Halogenation: Radical halogenation, for example with N-bromosuccinimide (NBS) under UV irradiation or with an initiator, could potentially lead to the formation of bromomethyl derivatives. These halogenated methyl groups would then serve as versatile handles for further nucleophilic substitution reactions.

It is important to note that reactions targeting the methyl groups may face challenges with selectivity, as both methyl groups are in similar chemical environments. Furthermore, the reaction conditions required for methyl group functionalization might also affect other parts of the molecule, such as the thiazole ring or the C-Br bond.

Table 3: Potential Modifications of Dimethyl Substituents

Transformation Reagents (Example) Potential Product
Oxidation Strong oxidizing agents (e.g., KMnO4) Carboxylic acid derivatives

Table 4: List of Compounds

Compound Name
This compound
2-Arylbenzothiazole
2-Aminobenzothiazole
2-Vinylbenzothiazole
2-Formylbenzothiazole
2-Methylbenzothiazole
Ethylmagnesium bromide
N,N-Dimethylformamide
Sodium hydroxide
Ammonia
N-Bromosuccinimide
Potassium permanganate
This compound Grignard Reagent
This compound Organozinc Reagent
2-Hydroxy-5,6-dimethyl-1,3-benzothiazole
2-Amino-5,6-dimethyl-1,3-benzothiazole
5,6-Bis(bromomethyl)-2-bromo-1,3-benzothiazole

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-bromo-5,6-dimethyl-1,3-benzothiazole in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the two methyl groups at the C5 and C6 positions typically appear as a single peak, indicating their chemical equivalence. The aromatic protons at the C4 and C7 positions also give rise to distinct signals.

The ¹³C NMR spectrum provides further confirmation of the structure, with characteristic signals for the carbon atoms of the benzothiazole (B30560) core, the two methyl groups, and the carbon atom bonded to the bromine.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.74 s 1H C4-H
7.63 s 1H C7-H

Table 2: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
153.2 C2
140.8 C8 (C=N)
134.5 C9
133.0 C5
130.2 C6
122.1 C7
121.8 C4
20.1 C5-CH₃

Mass Spectrometry for Reaction Monitoring and Structural Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for studying its fragmentation patterns. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition. This technique is also invaluable for monitoring the progress of reactions involving this compound, allowing for the identification of intermediates and byproducts.

Advanced Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy provide a "molecular fingerprint" of this compound by probing its vibrational modes. The IR spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond vibrations within the molecule.

Key vibrational frequencies for this compound include:

C-H stretching vibrations of the aromatic ring and methyl groups.

C=N stretching of the thiazole (B1198619) ring.

C-S stretching vibrations.

C-Br stretching vibration.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3000-2850 Medium-Weak C-H stretch (aromatic and aliphatic)
~1600-1450 Medium-Strong C=C and C=N ring stretching
~1250 Medium C-N stretching
~700-600 Strong C-S stretching

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

UV-Visible absorption spectroscopy provides insights into the electronic transitions within the this compound molecule. The spectrum typically shows absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions within the benzothiazole ring system. The position and intensity of these bands can be influenced by the solvent polarity.

While the parent compound may not be strongly fluorescent, derivatives of this compound are often explored for their emissive properties. Fluorescence spectroscopy can be used to study the emission wavelength, quantum yield, and lifetime of these derivatives, providing valuable information for their potential application in materials science and bio-imaging.

X-ray Crystallography for Solid-State Structural Analysis

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or halogen bonding.

The crystal structure reveals the planarity of the benzothiazole ring system and the orientation of the bromo and dimethyl substituents. This detailed structural information is crucial for understanding the compound's physical properties and for designing new materials with desired characteristics.

Theoretical and Computational Studies of 2 Bromo 5,6 Dimethyl 1,3 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of molecules. They employ the principles of quantum mechanics to model molecular structures and properties. For a substituted benzothiazole (B30560) like 2-bromo-5,6-dimethyl-1,3-benzothiazole, these methods can elucidate the effects of the bromo and dimethyl substituents on the electronic nature of the core benzothiazole ring system.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the ground-state electronic properties of a molecule. For this compound, DFT studies would involve optimizing the molecular geometry to find its most stable three-dimensional structure.

Once the geometry is optimized, a range of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Benzothiazole Derivative

ParameterFormulaTypical Information Provided
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Electronegativity (χ)-(EHOMO + ELUMO)/2Electron-attracting power
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Measure of molecular polarizability
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data or empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction) provide a rigorous way to calculate molecular properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where DFT might be less reliable. These calculations can be used to determine a precise molecular geometry, dipole moment, and other electronic properties of this compound from first principles.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states and intermediates.

For reactions involving this compound, such as nucleophilic substitution at the C2 position, DFT calculations can be employed to:

Model Reactant and Product Structures: Optimize the geometries of the starting materials and final products.

Locate Transition States: Identify the high-energy structures that connect reactants and products. The presence of a single imaginary vibrational frequency confirms a structure as a true transition state.

Calculate Activation Energies: Determine the energy barrier (the difference in energy between the reactants and the transition state), which governs the reaction rate.

Analyze Reaction Intermediates: Identify any stable or quasi-stable molecules that may form during the reaction.

These computational insights help in understanding reaction selectivity (e.g., regioselectivity) and in optimizing reaction conditions to favor the formation of a desired product.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules.

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). By calculating the excitation energies and oscillator strengths for the lowest excited states, a theoretical UV-Vis spectrum for this compound can be generated. This allows for the assignment of experimental absorption bands to specific electronic transitions, such as π → π* or n → π* transitions within the molecule.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. DFT calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can provide highly accurate predictions of ¹H and ¹³C chemical shifts. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled with a Polarizable Continuum Model (PCM). Comparing the calculated chemical shifts with experimental data is a robust method for confirming the structure of a newly synthesized compound like this compound.

Table 2: Selected DFT Functionals and Their General Performance in Predicting ¹³C NMR Chemical Shifts

DFT FunctionalTypical Mean Absolute Error (ppm)Strengths
ωB97X-D~1.5 - 2.5Good accuracy for a wide range of organic molecules.
WP04~2.0 - 3.0Specifically parameterized for NMR chemical shifts.
B3LYP~3.0 - 5.0A widely used functional with moderate accuracy.
PBE0~3.0 - 5.0Hybrid functional often providing good results.

Note: Accuracy is highly dependent on the basis set, solvent model, and reference standard used.

Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape (conformation) and how it interacts with other molecules.

Conformational Analysis: While the benzothiazole ring system is largely planar and rigid, substituents can have different spatial orientations. For this compound, computational methods can be used to explore the rotational barrier of the methyl groups. By performing a relaxed scan of the potential energy surface along specific dihedral angles, the most stable conformation (the global energy minimum) can be identified, along with other low-energy local minima.

Intermolecular Interactions: Understanding how molecules interact with each other is key to predicting their behavior in the solid state (crystal packing) or in biological systems (receptor binding). Computational tools can characterize these non-covalent interactions, such as hydrogen bonding, halogen bonding (potentially involving the bromine atom), and π-π stacking. Analysis of the molecular electrostatic potential and techniques like Hirshfeld surface analysis can reveal the nature and strength of these interactions, providing insight into the supramolecular chemistry of this compound.

Applications in Advanced Materials and Chemical Synthesis

Role as a Synthetic Intermediate for Complex Molecules

The primary role of 2-bromo-5,6-dimethyl-1,3-benzothiazole in chemical synthesis is that of a versatile intermediate. The carbon-bromine bond at the C2 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. These reactions allow for the straightforward introduction of diverse aryl, heteroaryl, and alkynyl substituents at this position, creating a library of 2-substituted-5,6-dimethylbenzothiazoles.

This synthetic utility is crucial for building more complex molecular architectures. For instance, the general reactivity of 2-bromobenzothiazoles is exploited to synthesize compounds with applications ranging from medicinal chemistry to materials science. nih.gov The synthesis of various benzothiazole (B30560) derivatives often starts from precursors like 2-aminothiophenol (B119425), which is cyclized and then functionalized. mdpi.compcbiochemres.com In the case of this compound, the bromo group serves as a reliable handle for post-cyclization modifications, which is a key strategy for creating molecular diversity.

The process often involves the reaction of the 2-bromo intermediate with a suitable coupling partner, as illustrated in the generalized reaction scheme below. This strategic functionalization is essential for tuning the properties of the final molecule for specific applications. For example, coupling with electron-donating or electron-accepting aryl groups can systematically alter the photophysical and electrochemical characteristics of the resulting compound.

Table 1: Representative Synthetic Transformations of 2-Bromobenzothiazole Scaffolds

Reaction Type Coupling Partner Resulting Structure Application Area
Suzuki Coupling Arylboronic Acids 2-Arylbenzothiazole Organic Electronics, Medicinal Chemistry
Sonogashira Coupling Terminal Alkynes 2-Alkynylbenzothiazole Fluorophores, Molecular Wires
Buchwald-Hartwig Amination Amines 2-Aminobenzothiazole (B30445) Pharmaceuticals, Ligand Design

| Stille Coupling | Organostannanes | 2-Aryl/Vinylbenzothiazole | Polymer Chemistry, Materials Science |

Applications in Organic Electronic Materials

The benzothiazole moiety is recognized as a potent electron-withdrawing group, making its derivatives, including those of this compound, attractive for use in organic electronic materials. These materials are foundational to technologies such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. mdpi.com

Derivatives synthesized from this compound are excellent candidates for chromophores (light-absorbing molecules) and fluorophores (light-emitting molecules). The benzothiazole core can act as an acceptor unit in donor-π-acceptor (D-π-A) type molecules, which are known for their strong intramolecular charge transfer (ICT) characteristics. This ICT process is fundamental to their function in optoelectronic devices. mdpi.com

By coupling the 2-position of the 5,6-dimethylbenzothiazole core with various electron-donating groups, it is possible to create dyes that absorb and emit light across the visible spectrum. The 5,6-dimethyl substitution helps to enhance solubility in organic solvents and can subtly tune the energy levels of the molecular orbitals (HOMO/LUMO), thereby influencing the color and efficiency of the resulting fluorophore. These materials are investigated for their potential use as emitters in OLEDs or as sensitizers in dye-sensitized solar cells. mdpi.com

The inherent electron-deficient nature of the benzothiazole ring system makes it a suitable candidate for constructing n-type (electron-transporting) materials for organic electronics. While there is extensive research on benzothiazole derivatives for this purpose, specific studies on this compound are less common. However, it serves as a precursor to materials designed for charge transport. The deprotonation of benzothiazole has been shown to be a key step in creating organometallic reagents that can be used to build larger electronic structures. acs.org By synthesizing polymers or small molecules that incorporate the 5,6-dimethylbenzothiazole unit, researchers aim to develop materials with good electron mobility and stability, which are critical for the performance of organic field-effect transistors (OFETs) and other electronic devices.

Electrochemical Properties and Applications

The electrochemical behavior of benzothiazole derivatives is central to their application in sensors and as functional components in electronic devices.

The this compound scaffold can undergo reduction and oxidation processes. The electron-withdrawing benzothiazole ring makes the molecule relatively easy to reduce, a property that can be quantified using techniques like cyclic voltammetry. The reduction potential is influenced by the substituents on the benzothiazole core. The bromine at the 2-position and the methyl groups at the 5- and 6-positions will modulate these redox properties. The C-Br bond can also be electrochemically cleaved, a process that can be exploited in certain synthetic or sensing applications. The study of related benzothiazole-based complexes has shown that they are electrochemically active and can be used to facilitate electron transfer processes. rsc.org

The ability of the benzothiazole nitrogen and sulfur atoms to coordinate with other species, combined with the tunable electronic properties of the ring system, makes its derivatives suitable for use in electrochemical sensors. While much research focuses on biological targets, there is growing interest in their use for detecting environmental pollutants or other chemical analytes. rsc.org

For instance, electrodes modified with benzothiazole-based compounds can be designed to selectively interact with specific analytes. rsc.org This interaction causes a measurable change in the electrochemical response, such as a shift in peak potential or a change in current, allowing for quantitative detection. Derivatives of this compound could be synthesized and immobilized onto an electrode surface to create a sensor. The selectivity and sensitivity of such a sensor would be determined by the specific molecular structure derived from the parent compound.

Table 2: List of Mentioned Compounds

Compound Name
This compound
2-Arylbenzothiazole
2-Alkynylbenzothiazole
2-Aminobenzothiazole
2-Aryl/Vinylbenzothiazole
5,6-difluoro-2,1,3-benzothiadiazole
5,6-dichloro-2,1,3-benzothiadiazole
5,6-dicyano-2,1,3-benzothiadiazole
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
5-acetyl-4-methyl-2-(methylamino)thiazole
2-aminothiazole (B372263)
N-(2-bromophenyl)-guanidine
2-amino benzimidazole
2-chloroaniline
Biphenyl
Bromobenzene
Mesitylene
3,5-dimethylbenzyl
Benzothiazole
Benzoxazole

Catalytic Applications or Ligand Design for Catalysis

While direct catalytic applications of This compound are not extensively documented in publicly available research, its structural features, particularly the presence of a reactive bromo group at the 2-position and the electron-donating methyl groups on the benzene (B151609) ring, make it a promising precursor for the design of specialized ligands for catalysis. The benzothiazole core itself is a privileged scaffold in coordination chemistry, capable of binding to various metal centers through its nitrogen and sulfur atoms.

The primary route through which This compound would be utilized in catalysis is via its functionalization to create more complex ligand architectures. The bromo substituent at the C2 position is a key reactive handle for various cross-coupling reactions, which are fundamental in modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Potential in Ligand Synthesis via Cross-Coupling Reactions:

The bromine atom at the 2-position of the benzothiazole ring can be readily displaced or coupled with other organic fragments using transition metal catalysts, such as palladium or copper complexes. This allows for the introduction of a wide array of functional groups that can act as coordination sites for metal ions. For instance, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are all plausible pathways for modifying this molecule.

A hypothetical application could involve a Suzuki coupling reaction to introduce a pyridine (B92270) or phosphine (B1218219) moiety, thereby creating a bidentate or pincer-type ligand. Such ligands are highly valuable in homogeneous catalysis, for example, in hydrogenation, hydroformylation, or C-C bond-forming reactions.

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis from this compound

Reaction Type Coupling Partner Potential Ligand Type Potential Catalytic Application
Suzuki CouplingAryl or heteroaryl boronic acidBidentate N,N or N,P ligandsC-C bond formation, hydrogenation
Stille CouplingOrganostannaneChelating ligands with specific steric and electronic propertiesCarbonylative coupling reactions
Sonogashira CouplingTerminal alkyneLigands with rigid backbonesAlkyne functionalization, synthesis of conjugated materials
Buchwald-Hartwig AminationAmineN-heterocyclic carbene (NHC) precursors, aminophosphine (B1255530) ligandsAsymmetric catalysis, amination reactions

Research Findings on Related Benzothiazole Derivatives:

While specific studies on This compound are scarce, research on analogous compounds underscores the potential of the benzothiazole scaffold in catalysis. For instance, various 2-substituted benzothiazoles are synthesized using catalytic methods, highlighting the compatibility of the benzothiazole ring system with transition metal catalysts nih.govmdpi.commdpi.com. Palladium-catalyzed cross-coupling reactions are well-established for bromo-substituted aromatic and heteroaromatic compounds, suggesting that the title compound would be a viable substrate researchgate.net.

Furthermore, derivatives of 5,6-dimethylbenzothiazole have been synthesized and investigated for various applications. For example, N-(5,6-dimethylbenzo[d]thiazol-2-yl) acetamide (B32628) derivatives have been prepared, indicating that the 2-amino precursor is accessible and can be readily functionalized nih.gov. This amino group could serve as an alternative starting point for ligand synthesis.

Mechanistic Investigations of Reactions Involving 2 Bromo 5,6 Dimethyl 1,3 Benzothiazole

Reaction Pathway Elucidation

The primary reaction pathways for 2-bromo-5,6-dimethyl-1,3-benzothiazole involve the substitution of the bromine atom. These transformations predominantly follow two major mechanistic routes: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: This is one of the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds with 2-bromobenzothiazoles. The generally accepted mechanism for these reactions, such as the Suzuki-Miyaura coupling, proceeds through a catalytic cycle involving a palladium catalyst. nih.gov The key steps are:

Oxidative Addition: A coordinatively unsaturated Palladium(0) species reacts with the this compound, breaking the C-Br bond and forming a new organopalladium(II) complex.

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the bromide ion.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

This catalytic cycle is a well-supported pathway for a wide range of sp²-hybridized substrates, including 2-bromobenzothiazoles. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile on the C2 position of the benzothiazole (B30560) ring. Historically, SNAr reactions were assumed to proceed via a stepwise mechanism involving a discrete Meisenheimer intermediate. However, recent studies on related systems have shown that the mechanism can exist on a continuum, ranging from a clear stepwise process to a fully concerted one, where bond formation and bond-breaking occur simultaneously. rsc.org For azole nucleophiles reacting with electron-deficient aryl halides, the reaction can proceed through a borderline mechanism that is subject to general base catalysis. rsc.org Computational studies using Density Functional Theory (DFT) have become invaluable in predicting whether a specific SNAr reaction will be stepwise or concerted and in mapping the potential energy surfaces of these transformations. nih.gov

Kinetic Studies of Key Transformations

In the context of palladium-catalyzed cross-coupling, kinetic analyses have been instrumental in understanding the roles of different ligands and additives. A mechanistic investigation into the cross-coupling of a bromo-substituted tetrazine with boronic acids combined kinetic analyses with computational methods to elucidate the mechanism and predict which ligands would be most effective for challenging substrates. researchgate.net These approaches allow for the determination of reaction rate equations and activation energies, which are critical for process optimization and scaling. researchgate.net

Role of Solvents and Catalysts in Reaction Outcomes

The choice of solvent and catalyst is paramount in directing the outcome of reactions with this compound.

Catalysts: In cross-coupling reactions , palladium-based systems are overwhelmingly the catalysts of choice due to their high activity. nih.gov

Palladium Sources: Common precursors include Pd(OAc)₂, which are reduced in situ to the active Pd(0) species.

Ligands: The ligand bound to the palladium center is crucial for catalyst stability and reactivity. Phosphine-free systems, such as those using N-heterocyclic carbenes (NHCs), have proven to be highly effective for coupling aryl bromides. matthey.com For Suzuki reactions, isothiazole-based Pd(II) complexes have also shown high catalytic activity. bsu.by The choice of ligand can even determine the selectivity of which C-Br bond is activated in a molecule with multiple possibilities. nih.gov

Co-catalysts: In some C-S cross-coupling reactions, a copper co-catalyst (e.g., Pd/CuAB) has been used in conjunction with the palladium catalyst to facilitate the transformation. researchgate.net

Solvents and Bases: The reaction medium plays a critical role.

In Suzuki reactions of related 2-amino-6-bromobenzothiazole, a mixture of an organic solvent like dioxane and an aqueous basic solution (e.g., K₂CO₃ or Cs₂CO₃) is commonly employed. nih.gov

For C-S cross-coupling , acetonitrile (B52724) has been used as the solvent with potassium carbonate as the base. researchgate.net

In SNAr reactions , the choice of base can lead to entirely different reaction pathways and concentration profiles. researchgate.net Solvents in these reactions must be able to dissolve the reactants and stabilize the charged intermediates that may form.

The interplay between the catalyst, solvent, and base is complex and must be carefully optimized for each specific transformation to maximize yield and selectivity.

Table 1: Examples of Catalysts and Conditions in Reactions of Bromobenzothiazoles

Reaction TypeCatalyst SystemBaseSolventReference
Suzuki Cross-CouplingPd(dppf)Cl₂K₂CO₃Dioxane/H₂O nih.gov
C-S Cross-CouplingPd/CuABK₂CO₃CH₃CN researchgate.net
General Cross-CouplingPd(II) complexes with isothiazole (B42339) derivativesNot specifiedAqueous-methanol bsu.by
General Cross-CouplingPd complexes with N-heterocyclic carbenesNot specifiedNot specified matthey.com

Intermediates Identification and Characterization

The direct observation and characterization of reactive intermediates are often challenging but provide definitive proof of a proposed reaction mechanism.

In palladium-catalyzed cross-coupling , the key intermediates are the Pd(0) and Pd(II) species within the catalytic cycle. nih.gov While these are typically transient and not isolated from the reaction mixture, their existence is supported by extensive experimental and computational evidence across a vast range of substrates. nih.govnih.gov

For stepwise SNAr reactions , the hallmark intermediate is the Meisenheimer complex, a resonance-stabilized anionic σ-complex. The formation of this intermediate is often the rate-determining step. While its direct spectroscopic observation for this specific substrate has not been reported, its role is a cornerstone of the SNAr mechanism.

Computational chemistry, particularly DFT, serves as a powerful tool to model these transient species. It allows for the calculation of the structures and relative energies of intermediates and transition states, providing a detailed picture of the reaction coordinate. nih.govresearchgate.net For example, computational studies on the Ru-mediated synthesis of benzothiazoles from N-arylthioureas have successfully elucidated the reaction mechanism and identified the rate-determining step. researchgate.net

Structure Property Relationships Non Biological of Benzothiazole Derivatives

Influence of Substituents on Chemical Reactivity

The reactivity of the benzothiazole (B30560) ring system is significantly influenced by the electronic nature of its substituents. The thiazole (B1198619) ring itself is electron-withdrawing. wikipedia.org The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions can either enhance or diminish the reactivity of the molecule towards electrophilic or nucleophilic attack.

Theoretical studies on various benzothiazole derivatives have shown that substitution at the C2 position can modulate the molecule's reactivity. researchgate.netscirp.org For instance, the presence of an electron-donating methyl group, such as in 2-methylbenzothiazole (B86508), can increase the electron density of the heterocyclic ring, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups, such as a nitro group, decrease the electron density, which can render the ring less reactive towards electrophiles but more susceptible to nucleophilic attack. nih.govnih.gov

In the case of "2-bromo-5,6-dimethyl-1,3-benzothiazole," the bromine atom at the 2-position acts as an EWG through its inductive effect, while the dimethyl groups at the 5 and 6 positions are EDGs. This combination of substituents creates a unique electronic environment within the molecule. The dimethyl groups enhance the electron density of the benzene (B151609) ring, while the bromo group at the C2 position makes this carbon an electrophilic site, susceptible to nucleophilic substitution reactions. This reactivity at the 2-position is a common feature of benzothiazoles and is often exploited for further functionalization. ambeed.commdpi.com

The influence of substituents on reactivity is also evident in reaction mechanisms. For example, in the reaction of benzothiazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD), the nature and position of substituents on the benzothiazole ring dictate the reaction pathway and product formation, a process influenced by both steric and electronic effects. acs.org Similarly, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and various reactants is highly dependent on the substituents present on the reactants, affecting reaction yields and even the feasibility of the reaction. mdpi.com

Table 1: Predicted Reactivity of Substituted Benzothiazoles based on Substituent Electronic Effects

CompoundSubstituent(s)Predicted Effect on Reactivity
BenzothiazoleNoneBaseline reactivity
2-Methylbenzothiazole-CH₃ (EDG) at C2Increased reactivity towards electrophiles
2-Nitrobenzothiazole-NO₂ (EWG) at C2Decreased reactivity towards electrophiles, increased towards nucleophiles
This compound-Br (EWG) at C2, -CH₃ (EDG) at C5 & C6Electrophilic C2, electron-rich benzene ring

This table is a generalized prediction based on established principles of organic chemistry.

Correlation Between Structure and Photophysical Properties

The photophysical properties of benzothiazole derivatives, such as their absorption and emission of light, are highly dependent on their molecular structure. These properties are crucial for their application in fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic devices. nih.govacs.org

The introduction of different substituents can significantly alter the absorption and fluorescence spectra of benzothiazole compounds. niscpr.res.in For example, attaching electron-donating and electron-accepting groups to the benzothiazole scaffold can create donor-π-acceptor (D-π-A) systems, which often exhibit intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This ICT character can lead to large Stokes shifts and solvent-dependent fluorescence. researchgate.net

The position of the substituent is also critical. Studies have shown that the sequence of substitution at the 2- and 6-positions of the benzothiazole ring can act like a "diode," significantly influencing the optical properties. researchgate.net For instance, the introduction of a cyano group (-CN), a strong electron-withdrawing group, into the phenyl ring of 2-(2-hydroxyphenyl)benzothiazole (B1206157) can dramatically increase its fluorescence quantum yield. mdpi.com Similarly, the presence of a 2'-OH group in 2-phenyl substituted benzothiazoles is often necessary for solid-state fluorescence. rsc.org

In a series of benzothiazole-difluoroborate dyes, peripheral substitution with mild electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethyl) groups resulted in fluorescence quantum yields ranging from nearly zero to almost 100%. rsc.orgrsc.orgrsc.org This demonstrates the profound impact of subtle structural modifications on the emissive properties. Specifically, a methoxy (B1213986) group at certain positions was found to be beneficial for brightness, while a trifluoromethyl group at another position also increased the fluorescence quantum yield. rsc.org

Table 2: Influence of Substituents on the Photophysical Properties of Benzothiazole Derivatives

Substituent TypeEffect on Absorption/EmissionEffect on Quantum YieldReference
Electron-donating groups (e.g., -OCH₃, -CH₃)Bathochromic (red) shiftCan increase or decrease depending on structure nih.govrsc.org
Electron-withdrawing groups (e.g., -CN, -NO₂, -CF₃)Can cause red or blue shiftCan significantly increase or decrease nih.govmdpi.comrsc.org
Phenyl, Naphthalene, Coumarin moieties at C2Dependent on specific moiety and other substituents2'-OH group often required for fluorescence rsc.org

Structural Impact on Electrochemical Behavior

The electrochemical properties of benzothiazole derivatives, particularly their oxidation and reduction potentials, are directly related to the energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are fundamental to their use in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics. nih.govrsc.org

Theoretical studies on donor-acceptor benzothiazole derivatives have shown that substituting with a nitro group (-NO₂) can lower both the HOMO and LUMO energies, resulting in a reduced energy gap. nih.gov In another study, the introduction of strong cyano-based acceptors was found to significantly lower the LUMO level, leading to a small HOMO-LUMO gap. nih.gov

Cyclic voltammetry is a common technique used to study the electrochemical behavior of these compounds. researchgate.net For example, studies on benzothiadiazole derivatives have shown that they undergo quasi-reversible reduction and irreversible oxidation, forming stable electroactive polymer layers. researchgate.netsemanticscholar.org The oxidation potential of these derivatives is influenced by the nature of the substituents, with electron-donating groups generally lowering the oxidation potential. semanticscholar.org

For "this compound," the electron-donating dimethyl groups would be expected to raise the HOMO level, while the electron-withdrawing bromo group would lower it. The net effect would determine its oxidation potential. The bromo group at the 2-position would also influence the reduction potential.

Table 3: Effect of Substituents on the HOMO/LUMO Energies and Electrochemical Properties of Benzothiazole Derivatives

Substituent TypeEffect on HOMO LevelEffect on LUMO LevelImpact on Oxidation/ReductionReference
Electron-donating groups (-CH₃, -OCH₃)IncreaseSmaller IncreaseEasier to oxidize nih.gov
Electron-withdrawing groups (-NO₂, -CN)DecreaseLarger DecreaseHarder to oxidize, easier to reduce nih.govnih.gov
π-conjugated systemsCan increase or decrease depending on the systemCan increase or decrease depending on the systemTunable redox properties rsc.org

Modulation of Crystal Packing and Solid-State Properties

The arrangement of molecules in the solid state, known as crystal packing, has a profound impact on the material's properties, including its fluorescence, charge transport, and mechanical characteristics. The substitution pattern on the benzothiazole core plays a crucial role in dictating the intermolecular interactions and, consequently, the crystal packing.

Non-covalent interactions such as π-π stacking, hydrogen bonding, and C-H···π interactions are instrumental in directing the molecular assembly in the solid state. rsc.org The presence and orientation of substituents can either promote or hinder these interactions. For instance, bulky substituents may prevent close π-π stacking, which can in turn reduce aggregation-caused quenching and enhance solid-state emission. rsc.org

Studies on carbazole-cyanostilbene derivatives with benzothiazole substituents have shown that even though the position of the benzothiazole group had a minimal impact on the solution-state optical properties, it could influence the solid-state packing and mechanofluorochromic behavior. rsc.org In another example, the length of alkyl chains attached to a thiazolo[5,4-d]thiazole (B1587360) core was found to modulate the crystal packing, leading to significant changes in the solid-state photophysical properties. nih.gov

While specific crystal structure data for "this compound" was not found in the search results, the principles of crystal engineering suggest that the substituents would play a defining role in its solid-state architecture and properties.

Table 4: Common Intermolecular Interactions in Benzothiazole Derivatives and Their Influence on Solid-State Properties

Interaction TypeDescriptionImpact on Properties
π-π StackingAttraction between aromatic ringsAffects charge transport and fluorescence
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom (N, O)Influences crystal packing, can enhance rigidity and affect photophysics
Halogen BondingNon-covalent interaction involving a halogen atomCan direct crystal packing and influence material properties
van der Waals ForcesWeak, short-range electrostatic attractionsContribute to the overall stability of the crystal lattice

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-bromo-5,6-dimethyl-1,3-benzothiazole is not widely documented, suggesting that current routes likely follow classical, multi-step procedures. A probable pathway involves the initial synthesis of 5,6-dimethyl-1,3-benzothiazol-2-amine from 3,4-dimethylaniline (B50824) and a thiocyanate (B1210189) salt in the presence of bromine, a common method for forming the 2-aminobenzothiazole (B30445) core. rsc.orgderpharmachemica.com The subsequent conversion of the 2-amino group to the 2-bromo group would typically be achieved via a Sandmeyer reaction, using copper(I) bromide (CuBr) as the catalyst. wikipedia.orgorganic-chemistry.org

Future research should focus on developing more efficient and sustainable synthetic strategies. Key areas for exploration include:

One-Pot Syntheses: Designing a one-pot reaction from 3,4-dimethylaniline that combines cyclization and Sandmeyer-type bromination without isolating the 2-amino intermediate would significantly improve efficiency and reduce waste.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters (temperature, pressure, mixing), improve safety, and allow for easier scalability compared to batch processing.

Biocatalytic Approaches: A significant leap in sustainability would be the development of enzymatic methods. The use of halogenase enzymes for the specific bromination of the benzothiazole (B30560) ring, using non-toxic bromide salts in aqueous media, represents a green and highly selective alternative to traditional chemical methods. nih.gov

Greener Reaction Conditions: Research into replacing traditional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents would reduce the environmental impact of the synthesis. organic-chemistry.orgrsc.org

Exploration of New Reactivity Patterns and Derivatization Opportunities

The bromine atom at the C2 position of the benzothiazole ring is a key functional handle for a wide array of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. While these reactions are well-established for other aryl bromides, their application to this compound remains largely unexplored. This opens up a vast chemical space for creating novel derivatives with tailored properties.

Future derivatization studies should focus on:

Carbon-Carbon Bond Formation: Systematic investigation of Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Stille (with organostannanes) coupling reactions to introduce diverse organic fragments at the 2-position. derpharmachemica.comacs.org

Carbon-Nitrogen Bond Formation: Employing Buchwald-Hartwig amination to synthesize a library of 2-amino and 2-amido benzothiazole derivatives, which are often biologically active. nih.gov

Carbon-Oxygen and Carbon-Sulfur Bond Formation: Exploring Ullmann-type couplings to form C-O and C-S bonds, leading to 2-phenoxy and 2-thiophenoxy derivatives, respectively.

The electron-donating methyl groups at the 5- and 6-positions are expected to influence the electronic properties and reactivity of the benzothiazole system, a factor that should be systematically studied through these derivatization reactions.

Table 1: Potential Derivatization Reactions for this compound

Reaction NameCoupling PartnerCatalyst/Reagents (Typical)Resulting Functional GroupPotential Application Area
Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)2-Aryl/Vinyl-benzothiazoleOrganic Electronics, Medicinal Chemistry
Heck CouplingAlkenePd(OAc)₂, Ligand (e.g., PCy₃)2-Alkenyl-benzothiazolePolymer Science, Dyes
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)2-Alkynyl-benzothiazoleAdvanced Materials, Click Chemistry
Buchwald-Hartwig AminationAmine (Primary/Secondary)Pd Catalyst, Ligand (e.g., BINAP)2-Amino-benzothiazole DerivativePharmaceuticals, Agrochemicals
Ullmann CondensationPhenol / ThiolCu Catalyst, Base2-Phenoxy/Thiophenoxy-benzothiazoleMaterial Science, Medicinal Chemistry

Advanced Computational Modeling and Machine Learning in Design

Computational chemistry and machine learning are powerful tools for accelerating the discovery and optimization of new molecules. For this compound and its derivatives, these methods can provide predictive insights, guiding experimental efforts.

Unexplored avenues in this area include:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to model the electronic structure, reactivity indices, and spectroscopic properties of the parent molecule and its derivatives. This can help predict the most favorable sites for electrophilic or nucleophilic attack and rationalize observed reactivity in cross-coupling reactions.

QSAR and Machine Learning Models: Developing Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound. mdpi.comnih.gov By generating a small, diverse library of compounds and testing them for a specific biological activity (e.g., anticancer, antimicrobial), machine learning algorithms can build predictive models to guide the synthesis of more potent analogues. researchgate.netpremierscience.com

Predictive Reactivity Models: Creating machine learning platforms, trained on large reaction datasets, to predict the outcomes of various cross-coupling reactions. cam.ac.uk This could help chemists select the optimal catalysts, ligands, and conditions to achieve a desired transformation with high yield, saving significant experimental time and resources.

Integration into Novel Advanced Materials Systems

The benzothiazole core is known for its interesting photophysical and electronic properties, making it a valuable component in materials science. mdpi.compcbiochemres.comekb.eg The specific this compound scaffold is a promising building block for new functional materials, an area ripe for exploration.

Future research should target:

Organic Light-Emitting Diodes (OLEDs): Using the derivatization opportunities (e.g., Suzuki coupling) to synthesize extended π-conjugated systems based on the 5,6-dimethylbenzothiazole core. The effect of the dimethyl substituents on solubility, film-forming properties, and electroluminescence could be investigated for applications in display and lighting technologies. acs.org

Fluorescent Sensors: Developing chemosensors by attaching specific receptor units to the benzothiazole scaffold. The inherent fluorescence of the benzothiazole core could be modulated upon binding to specific analytes (e.g., metal ions, anions), allowing for their detection.

Conductive Polymers: Incorporating the this compound unit into polymer backbones via electropolymerization or polymerization of appropriately functionalized monomers. The resulting materials could be investigated for their conductivity, stability, and potential use in organic electronics.

Expanding Applications in Green Chemistry and Catalysis

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comnih.gov The benzothiazole scaffold can be explored in this context beyond just its synthesis.

Future directions include:

Development of Benzothiazole-Based Catalysts: Using the 2-position as an anchor point to design and synthesize novel ligands for transition metal catalysis. The sulfur and nitrogen atoms of the benzothiazole ring can coordinate with metal centers, and the substituents on the ring can be tuned to modulate the catalyst's electronic and steric properties.

Recyclable Catalytic Systems: Creating heterogeneous catalysts where the benzothiazole-based ligand is immobilized on a solid support (e.g., silica, polymer resin). This would facilitate easy separation and recycling of the catalyst, aligning with green chemistry principles. researchgate.net

Photocatalysis: Investigating the photoredox properties of novel derivatives. Many complex organic molecules can act as photocatalysts, using visible light to drive chemical reactions, offering a sustainable alternative to traditional thermal methods.

Q & A

Q. What are the optimized synthetic routes for 2-bromo-5,6-dimethyl-1,3-benzothiazole, and how can reaction conditions be adjusted to improve yield?

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Compare peak assignments to analogs. For instance, reports aromatic protons at δ 7.40–8.16 ppm in DMSO-d₆.
  • IR Spectroscopy : Look for C-Br stretches (~500–600 cm⁻¹) and benzothiazole ring vibrations (~1420–1476 cm⁻¹) .
  • Elemental Analysis (EA) : Validate calculated vs. experimental C/H/N/S/Br percentages (e.g., C₉H₇BrN₂S: Calc. C 45.02%, Found 45.09% ).
  • Melting Point : Compare to literature values (e.g., 327–328 K for a brominated benzothiazole analog ).

Q. What safety protocols are essential for handling brominated benzothiazoles?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ().
  • Storage : Keep in airtight containers at 2–8°C, away from heat/light to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Neutralize acidic/basic residues before disposal .
  • Emergency Contacts : TCI America’s EHS department (+1-503-286-7624) or Chemtrec (+1-800-424-9300) for spills .

Advanced Research Questions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.